molecular formula C19H23NO4 B269354 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide

4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide

Cat. No. B269354
M. Wt: 329.4 g/mol
InChI Key: XVTYYDOHLNEZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPB and is a white crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide is not fully understood. However, it is thought to work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells, the aggregation of amyloid beta peptides, and the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells, reduce the aggregation of amyloid beta peptides, and decrease inflammation in the body. Additionally, this compound has been shown to have low toxicity levels and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide in lab experiments include its potential anti-cancer, anti-inflammatory, and anti-Alzheimer's disease properties. Additionally, this compound has low toxicity levels and is well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively low yield in synthesis.

Future Directions

The potential future directions for research on 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide are vast. Some possible directions include further investigation into its anti-cancer properties and its potential use in combination with other drugs for the treatment of cancer. Additionally, this compound could be studied further for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research could also be conducted to investigate the mechanism of action of this compound and its potential use in other areas of medicine.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide involves the reaction of 2-(2-ethoxyethoxy)aniline with 4-ethoxybenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis method is typically around 50-60%.

Scientific Research Applications

The potential applications of 4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide in scientific research are vast. This compound has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated as a potential drug for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides. Additionally, this compound has been studied for its anti-inflammatory properties and has shown potential for use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C19H23NO4/c1-3-22-13-14-24-18-8-6-5-7-17(18)20-19(21)15-9-11-16(12-10-15)23-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)

InChI Key

XVTYYDOHLNEZTG-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.